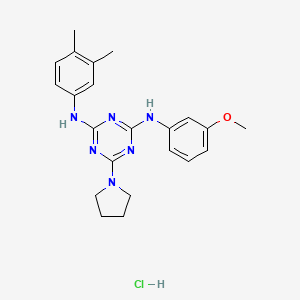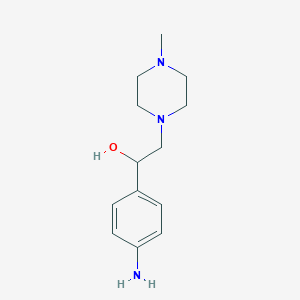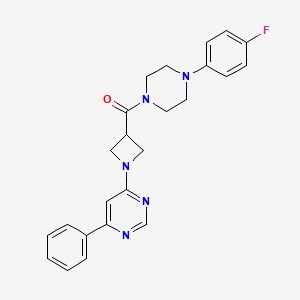
N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6O and its molecular weight is 426.95. The purity is usually 95%.
BenchChem offers high-quality N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organocatalysts in Asymmetric Reactions
Diamine derivatives have been synthesized and evaluated for their efficiency as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions. The research highlighted the synthesis of diamine derivatives from (S)-diphenyl(pyrrolidin-2-yl)methanol, exploring various amide, alkylated amine, sulfonamide, thiourea, and triazole derivatives for organocatalysis. (Reyes-Rangel et al., 2016)
Advanced Polymeric Materials
The development of novel poly(arylene ether amides)s containing phthalazinone moieties has been reported, with these materials showing excellent solubility and thermal stability. Such polymers were prepared from unsymmetrical and kink non-coplanar heterocyclic diamines, demonstrating potential for high-performance applications due to their inherent viscosities and thermal resistance. (Cheng et al., 2002)
Fluorinated Polyamides for Advanced Applications
Fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, offering a combination of amorphous nature, excellent solubility, and high thermal stability. These polymers are suitable for casting into transparent, flexible films with desirable mechanical and electrical properties, highlighting their potential in electronics and materials science. (Liu et al., 2013)
Aromatic Polyamides and Polyimides for High-Performance Materials
Research has demonstrated the synthesis and properties of aromatic polyamides and polyimides based on specific diamine monomers. These materials exhibit amorphous characteristics, solubility in polar solvents, and the ability to form transparent and flexible films, indicating their utility in various high-performance applications due to their thermal and mechanical properties. (Yang & Lin, 1995)
Electrochromic and Luminescent Properties
Aromatic polyamides containing electrochromic and luminescent moieties have been synthesized, showcasing their potential in optoelectronic applications. These materials combine thermal stability with unique optical properties, such as fluorescence and electrochromism, making them candidates for developing new electronic and photonic devices. (Liou & Chang, 2008)
properties
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N-(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O.ClH/c1-15-9-10-18(13-16(15)2)24-21-25-20(23-17-7-6-8-19(14-17)29-3)26-22(27-21)28-11-4-5-12-28;/h6-10,13-14H,4-5,11-12H2,1-3H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAYDSJLYNKQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)OC)N4CCCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2882228.png)



![N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2882233.png)
![2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2882235.png)

![N-(4-acetamidophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2882237.png)
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2882242.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2882244.png)
